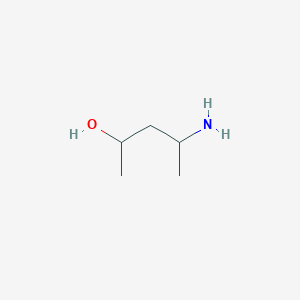

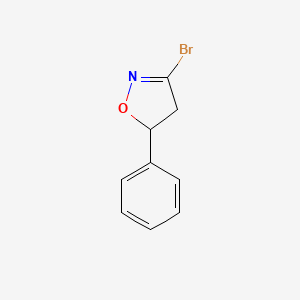

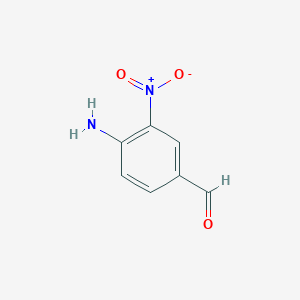

![molecular formula C9H8N2O3S B1281863 Ácido 2,3-dimetil-5-oxo-5H-tiazolo[3,2-a]pirimidina-6-carboxílico CAS No. 79932-56-2](/img/structure/B1281863.png)

Ácido 2,3-dimetil-5-oxo-5H-tiazolo[3,2-a]pirimidina-6-carboxílico

Descripción general

Descripción

Thiazolo[3,2-a]pyrimidines are a class of heterocyclic compounds that have garnered interest due to their potential biological activities. These compounds are characterized by a fused thiazole and pyrimidine ring system, which can be further substituted to yield a variety of derivatives with diverse properties and potential applications in medicinal chemistry .

Synthesis Analysis

The synthesis of thiazolo[3,2-a]pyrimidines typically involves the reaction of substituted 3,4-dihydropyrimidine(1H)-2-thiones with various reagents. For instance, the reaction with methyl chloroacetate in boiling toluene has been shown to yield thiazolo[3,2-a]pyrimidines in good yield . Another approach involves the transformation of dimethyl acetone-1,3-dicarboxylate through a series of reactions to yield carboxylate derivatives . Additionally, the condensation of pyrimidine carboxylic acid derivatives with bromoacetyl coumarins followed by cyclization has been used to synthesize related compounds .

Molecular Structure Analysis

The molecular structures of these compounds have been elucidated using techniques such as 1H NMR spectroscopy and X-ray crystallography. The crystal structure of a related ethyl ester derivative revealed a distorted boat conformation for the pyrimidine ring, with hydrogen-bonded dimers forming a two-dimensional network in the crystal . This structural information is crucial for understanding the reactivity and potential interactions of these molecules with biological targets.

Chemical Reactions Analysis

Thiazolo[3,2-a]pyrimidines can undergo various chemical reactions, including alkylation, aminomethylation, and acylation. The site of reactivity can vary depending on the reaction conditions and the nature of the substituents. For example, alkylation of a 1,3,4-oxadiazole derivative proceeded at the sulfur atom, while aminomethylation and acylation occurred at the nitrogen atom . These reactions allow for the introduction of different functional groups, further diversifying the chemical space of these heterocycles.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazolo[3,2-a]pyrimidines are influenced by their molecular structure and the nature of their substituents. The presence of various functional groups such as esters, thiones, and carboxylates can affect properties like solubility, melting point, and reactivity. The intermolecular interactions observed in crystal structures, such as hydrogen bonding, can also impact the compound's stability and solid-state properties . Understanding these properties is essential for the development of new compounds with desired biological activities.

Aplicaciones Científicas De Investigación

Propiedades químicas

Este compuesto, también conocido como ácido 2,3-dimetil-5-oxo-5H-[1,3]tiazolo[3,2-a]pirimidina-6-carboxílico, tiene un peso molecular de 224,24 . El compuesto posee un grupo metileno activo (C2H2), que se considera uno de los centros más atractivos para la funcionalización debido a su alta reactividad hacia varios reactivos electrófilos .

Métodos de síntesis

Las tiazolo[3,2-a]pirimidinas se pueden sintetizar mediante la ciclación de 3,4-dihidropirimidina-2-tionas con bloques de construcción dielectrófilos . Este método es ampliamente conocido y se ha utilizado para crear varios derivados de tiazolo[3,2-a]pirimidinas .

Descubrimiento de fármacos

La similitud estructural del sistema de anillos de tiazolo[3,2-a]pirimidina con la purina se puede utilizar en el diseño de estructuras capaces de unirse eficazmente a objetivos biológicos . Esto lo convierte en un andamiaje prometedor para el diseño de nuevos medicamentos, incluidos los fármacos anticancerígenos .

Actividad antitumoral

Las tiazolo[3,2-a]pirimidinas han demostrado una alta actividad antitumoral . Esto sugiere que podrían utilizarse en el desarrollo de nuevos tratamientos para varios tipos de cáncer.

Actividad antibacteriana

Los compuestos sintetizados de tiazolo[3,2-a]pirimidinas se han evaluado para la actividad antibacteriana in vitro contra varias cepas bacterianas . Estas incluyen Staphylococcus aureus, Bacillus subtilis, Escherichia coli y Pseudomonas aeruginosa .

Actividad antiinflamatoria

Las tiazolo[3,2-a]pirimidinas también han mostrado actividades antiinflamatorias . Esto indica posibles aplicaciones en el tratamiento de enfermedades inflamatorias.

Material versátil para la investigación científica

Mecanismo De Acción

Target of Action

It is noted that derivatives of thiazolo[3,2-a]pyrimidine, especially 2-substituted ones, are promising scaffolds for the design of new medicines, including anticancer drugs . The structural similarity of the thiazolo[3,2-a]pyrimidine ring system to purine may be utilized in the design of structures capable of effectively binding to biological targets .

Mode of Action

It is known that 5h-thiazolo[3,2-a]pyrimidin-3(2h)-one derivatives possess an active methylene group (c2h2), which is considered one of the most attractive centers for functionalization due to its high reactivity toward various electrophilic reagents .

Biochemical Pathways

The thiazolo[3,2-a]pyrimidine moiety can be readily modified by the introduction of new binding sites, which is extremely necessary to optimize the interaction between the ligand and biological target .

Result of Action

It is noted that high antitumor, antibacterial, and anti-inflammatory activities of thiazolo[3,2-a]pyrimidine derivatives have been demonstrated .

Safety and Hazards

Direcciones Futuras

The thiazolo[3,2-a]pyrimidine moiety can be readily modified by the introduction of new binding sites, which is extremely necessary to optimize the interaction between the ligand and biological target . This suggests that “2,3-Dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid” and similar compounds could be promising scaffolds for the design of new medicines, including anticancer drugs .

Análisis Bioquímico

Biochemical Properties

2,3-Dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It has been shown to inhibit ribonuclease H (RNase H), an enzyme crucial for the replication of HIV . The compound’s interaction with RNase H involves coordination with magnesium ions at the enzyme’s catalytic site, leading to inhibition of its activity . Additionally, 2,3-Dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid exhibits antibacterial and anti-inflammatory properties, interacting with bacterial enzymes and proteins to inhibit their function .

Cellular Effects

The effects of 2,3-Dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid on various cell types and cellular processes are profound. In cancer cells, it has demonstrated the ability to inhibit cell proliferation by interfering with cell signaling pathways and gene expression . The compound affects cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in metabolite levels and energy production . Furthermore, it has been observed to modulate immune cell function, enhancing the anti-inflammatory response .

Molecular Mechanism

At the molecular level, 2,3-Dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid exerts its effects through several mechanisms. It binds to the active sites of enzymes, such as RNase H, inhibiting their catalytic activity . The compound’s structure allows it to form stable complexes with metal ions, which are essential for enzyme function . Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,3-Dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid have been studied over time to assess its stability and long-term impact on cellular function. The compound is relatively stable under normal storage conditions, but its activity can degrade over extended periods . Long-term studies have shown that continuous exposure to the compound can lead to sustained inhibition of target enzymes and prolonged changes in cellular metabolism .

Dosage Effects in Animal Models

The effects of 2,3-Dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid vary with different dosages in animal models. At low doses, the compound exhibits therapeutic effects, such as inhibition of bacterial growth and reduction of inflammation . At higher doses, it can cause toxic effects, including liver and kidney damage . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating the importance of optimizing dosage for therapeutic applications .

Metabolic Pathways

2,3-Dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its biotransformation and elimination from the body . The compound can also affect metabolic flux by altering the activity of key enzymes in glycolysis and the citric acid cycle, leading to changes in energy production and metabolite levels .

Transport and Distribution

Within cells and tissues, 2,3-Dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its uptake into cells and its localization to specific cellular compartments. The compound’s distribution is influenced by its chemical properties, such as solubility and affinity for transport proteins .

Subcellular Localization

The subcellular localization of 2,3-Dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid is critical for its activity and function. It is primarily localized in the cytoplasm, where it interacts with cytoplasmic enzymes and proteins . It can also be transported to the nucleus, where it modulates gene expression by interacting with nuclear proteins and transcription factors . Post-translational modifications, such as phosphorylation, can influence its localization and activity within the cell .

Propiedades

IUPAC Name |

2,3-dimethyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O3S/c1-4-5(2)15-9-10-3-6(8(13)14)7(12)11(4)9/h3H,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTILPFUDSBFNQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC2=NC=C(C(=O)N12)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80532152 | |

| Record name | 2,3-Dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80532152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

79932-56-2 | |

| Record name | 2,3-Dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80532152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

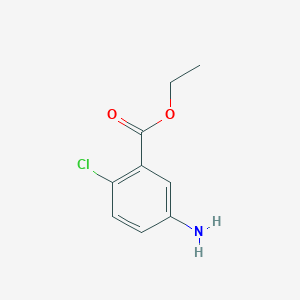

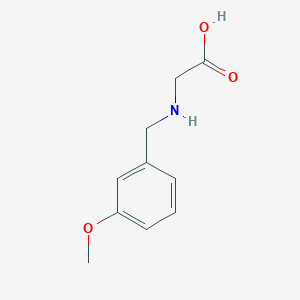

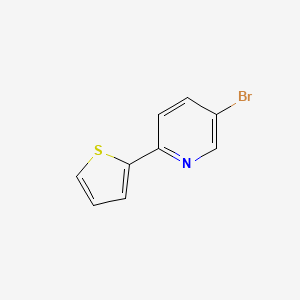

![6-Bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B1281815.png)

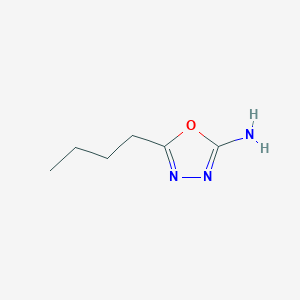

![6-Methyl-5,6,7,8-tetrahydro-pyrido[4,3-d]pyrimidin-2-ylamine](/img/structure/B1281816.png)